molecular formula C13H13N3O4S B10936630 5-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10936630
M. Wt: 307.33 g/mol
InChI Key: OBMNICMBJXLKTQ-SNAWJCMRSA-N
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Description

5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex heterocyclic compound that features a pyrazole and thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .

Chemical Reactions Analysis

Types of Reactions

5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The pyrazole and thiazine moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

5-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C13H13N3O4S/c1-3-16-6-8(7(2)15-16)4-5-9(17)10-11(18)14-13(20)21-12(10)19/h4-6,19H,3H2,1-2H3,(H,14,18,20)/b5-4+

InChI Key

OBMNICMBJXLKTQ-SNAWJCMRSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/C(=O)C2=C(SC(=O)NC2=O)O

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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